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Compound of Interest

Compound Name: Amino-PEG23-acid

Cat. No.: B1192113

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino-PEG23-acid is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker
that has emerged as a critical tool in bioconjugation, drug delivery, and diagnostics. Its
structure features a terminal primary amine group and a terminal carboxylic acid group,
separated by a hydrophilic chain of 23 ethylene glycol units. This distinct architecture allows for
the sequential or orthogonal conjugation of two different molecules, providing precise control
over the assembly of complex bioconjugates.

The extensive PEG spacer enhances the solubility and stability of the resulting conjugates,
reduces steric hindrance, and can decrease the immunogenicity of attached molecules like
proteins or peptides.[1][2] These properties make Amino-PEG23-acid particularly valuable in
the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and
Proteolysis Targeting Chimeras (PROTACS), as well as in the functionalization of surfaces and
nanoparticles.[2][3][4]

Core Structure and Chemical Properties

The fundamental structure of Amino-PEG23-acid consists of a primary amine (HzN-) and a
carboxylic acid (-COOH) functional group at opposite ends of a 23-unit polyethylene glycol
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chain.

e IUPAC Name: 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-
tricosaoxadoheptacontan-72-oic acid

e Functional Groups:

o Amine Group (-NHz): A primary amine that readily reacts with activated esters (like NHS
esters), carboxylic acids (in the presence of carbodiimides), and carbonyls (aldehydes,
ketones). This reaction is most efficient at a pH range of 7-9.

o Carboxylic Acid Group (-COOH): Can be activated by carbodiimides such as EDC (1-
Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming stable
amide bonds. This activation step is most effective in acidic conditions (pH 4.5-6.0).

e PEG Spacer: The 23-unit PEG chain provides a long, flexible, and hydrophilic spacer, which
is crucial for improving the pharmacokinetic properties of bioconjugates.

Amino-PEG23-acid Structure
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Figure 1: Chemical Structure of Amino-PEG23-acid.
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The quantitative properties of Amino-PEG23-acid are summarized below. Data is aggregated

from various commercial suppliers and may exhibit slight batch-to-batch variability.

Property Value Reference(s)
Chemical Formula Ca9H99NO25

Molecular Weight (MW) ~1102.3 g/mol

Exact Mass 1101.6506

CAS Number 196936-04-6

Purity Typically =95%

Appearance White to off-white powder or

low-melting solid

Storage Conditions

Short term (days to weeks) at
0-4°C; Long term (months to
years) at -20°C. Store
desiccated.

Elemental Analysis

C:53.39%; H: 9.05%:; N:
1.27%:; O: 36.29%

Experimental Protocols and Reaction Mechanisms

Amino-PEG23-acid is a versatile linker that can be used in various conjugation strategies. The

choice of protocol depends on which functional group of the linker is reacted first and the

nature of the molecules to be conjugated (e.g., proteins, peptides, small molecule drugs).

The dual reactivity of the linker allows for two primary conjugation pathways, enabling the

creation of complex molecular architectures.
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General Conjugation Workflows
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Figure 2: Dual reactivity workflows for Amino-PEG23-acid.
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This protocol describes the activation of the carboxylic acid end of Amino-PEG23-acid to
conjugate it to a molecule containing a primary amine (e.g., a protein, peptide, or small
molecule).

Materials:

Amino-PEG23-acid

e Amine-containing molecule (e.g., Protein-NH2)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e N-hydroxysuccinimide (NHS) or Sulfo-NHS

» Activation Buffer: 0.1 M MES, pH 4.5-6.0

e Coupling Buffer: 1X PBS, pH 7.2-7.5

e Quenching Buffer: 1 M Tris-HCI, pH 7.5, or 1 M Hydroxylamine
e Anhydrous DMSO or DMF

 Purification system (e.g., desalting column, dialysis cassettes)
Procedure:

o Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a
stock solution of Amino-PEG23-acid (e.g., 100 mg/mL) in anhydrous DMSO or DMF.
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in
Activation Buffer.

 Activation of Carboxylic Acid:
o Dissolve Amino-PEG23-acid in Activation Buffer.

o Add a 1.2 to 2-fold molar excess of EDC, followed by a 1.2 to 2-fold molar excess of NHS
to the linker solution.
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o Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated
PEG linker.

o Conjugation to Amine:
o Dissolve the amine-containing molecule in Coupling Buffer.

o Immediately add the freshly activated Amino-PEG23-NHS ester solution to the amine-
containing molecule solution. The molar ratio of linker to the target molecule may need to
be optimized (a 5-20 fold molar excess of linker is a common starting point for protein
labeling).

o Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with
gentle mixing.

e Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50
mM. Incubate for 15 minutes. This step hydrolyzes any unreacted NHS esters.

 Purification: Remove excess linker and byproducts by dialysis, size-exclusion
chromatography (SEC), or using a desalting column equilibrated with a suitable storage
buffer (e.g., PBS).

This protocol outlines a common strategy for creating an ADC, where a small molecule drug is
first attached to the linker, which is then conjugated to an antibody.

Step A: Conjugation of Drug to Amino-PEG23-acid

o Drug Activation: If the drug (Molecule A) contains a carboxylic acid, activate it with EDC/NHS
as described in Protocol 1 (Step 2).

o Linker Conjugation: Add Amino-PEG23-acid (dissolved in an appropriate solvent like DMF)
to the activated drug solution. The amine end of the linker will react with the activated drug.

e Reaction and Purification: Allow the reaction to proceed at room temperature for several
hours to overnight. Monitor progress by LC-MS. Purify the resulting Drug-PEG23-acid
conjugate using reverse-phase HPLC.

Step B: Conjugation of Drug-Linker to Antibody
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Antibody Preparation: Buffer exchange the target antibody into a conjugation-compatible
buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.

Drug-Linker Activation: Activate the carboxylic acid of the purified Drug-PEG23-acid
conjugate using EDC and Sulfo-NHS in DMSO.

Antibody Conjugation: Add the activated Drug-PEG23-acid solution to the antibody solution.
Ensure the final concentration of organic solvent (e.g., DMSO) is low (typically <10% v/v) to
maintain antibody stability.

Incubation and Purification: Incubate for 2 hours at room temperature. Purify the final ADC
using desalting columns or SEC to remove unconjugated drug-linker.

Characterization: Characterize the ADC to determine the final protein concentration (e.g., by
UV-Vis at 280 nm) and the drug-to-antibody ratio (DAR), often measured by Hydrophobic
Interaction Chromatography (HIC)-HPLC.
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Antibody-Drug Conjugate (ADC) Synthesis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Technical Guide to Amino-PEG23-acid: Structure,
Properties, and Applications in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1192113#what-is-the-structure-of-amino-peg23-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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